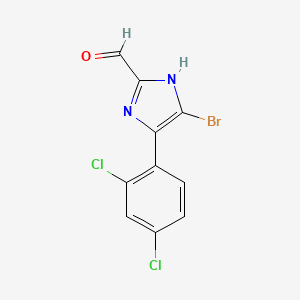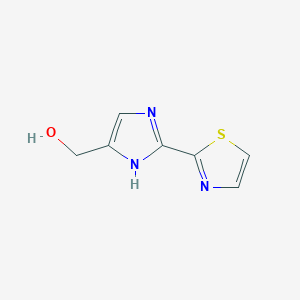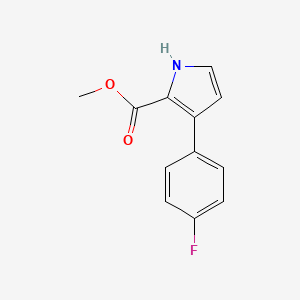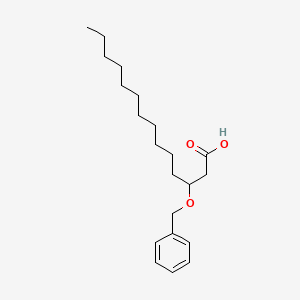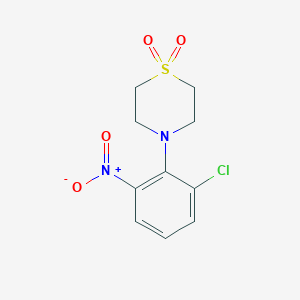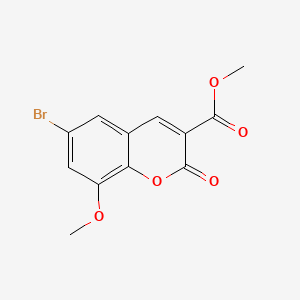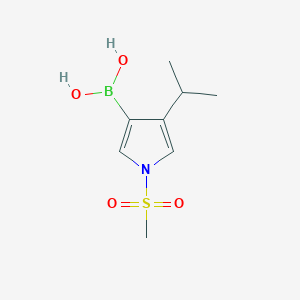![molecular formula C11H10N2O3 B13703099 7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to a spiro-fused cyclopropane and isoquinoline ring system. The presence of the nitro group and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one typically involves multi-step organic reactions. One common method includes the reaction of diazocarbonyl compounds with aryl and alkyl vinyl ethers, vinyl sulfides, and enamines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, boron trifluoride diethyl etherate, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
科学的研究の応用
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Spirooxazines: Another class of spirocyclic compounds with photochromic properties.
Tetrahydroisoquinolines: Compounds with a similar isoquinoline core but lacking the spirocyclic structure.
Uniqueness
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is unique due to its combination of a nitro group and a spiro-fused cyclopropane-isoquinoline ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
7-nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-8-5-7(13(15)16)1-2-9(8)11(3-4-11)6-12-10/h1-2,5H,3-4,6H2,(H,12,14) |
InChIキー |
XVCZXLQZWJDXIO-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




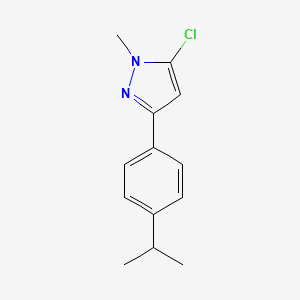
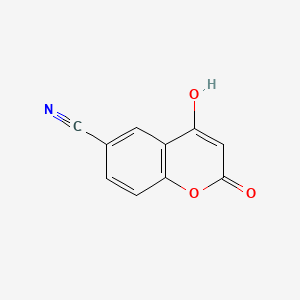
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
